molecular formula C10H7IN2O B6616062 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde CAS No. 1343233-80-6

3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B6616062
CAS No.: 1343233-80-6
M. Wt: 298.08 g/mol
InChI Key: DMEYYMBTSMASOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde group attached to a pyrazole ring, which is further substituted with an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-iodopyrazole with benzaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the carbonyl carbon of benzaldehyde, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 3-(4-Iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 3-(4-Iodo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for pharmaceuticals targeting specific enzymes or receptors.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-iodo-1H-pyrazol-1-yl)benzaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The iodine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    4-Iodo-1H-pyrazole: Lacks the benzaldehyde group, making it less versatile in synthetic applications.

    3-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.

    3-(4-Chloro-1H-pyrazol-1-yl)benzaldehyde: Contains a chlorine atom, offering different reactivity patterns compared to the iodine-substituted compound.

Uniqueness: 3-(4-Iodo-1H-pyrazol-1-yl)benzaldehyde is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological interactions. The combination of the pyrazole ring and the benzaldehyde group also provides a versatile scaffold for further functionalization and application in various fields.

Properties

IUPAC Name

3-(4-iodopyrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-9-5-12-13(6-9)10-3-1-2-8(4-10)7-14/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMEYYMBTSMASOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)I)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.